molecular formula C7H10N2O2 B13301106 (3R)-3-amino-3-(furan-2-yl)propanamide

(3R)-3-amino-3-(furan-2-yl)propanamide

Cat. No.: B13301106
M. Wt: 154.17 g/mol
InChI Key: QOSQRBUQZJOTKR-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(furan-2-yl)propanamide is a chiral propanamide derivative featuring a furan-2-yl substituent at the 3-position of the propanamide backbone. The compound’s stereochemistry (R-configuration) and amide functional group suggest relevance in pharmaceutical or agrochemical contexts, where hydrogen-bonding interactions and enantioselectivity are critical .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(3R)-3-amino-3-(furan-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1

InChI Key

QOSQRBUQZJOTKR-RXMQYKEDSA-N

Isomeric SMILES

C1=COC(=C1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=COC(=C1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(furan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and an appropriate amine.

    Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Reduction: The resulting amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or BH3 are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(furan-2-yl)propanamide depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Chemical Reactions: The compound’s functional groups (amino, furan, amide) determine its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of (3R)-3-amino-3-(furan-2-yl)propanamide, highlighting substituent variations and their implications:

Compound Name Substituent (3-position) Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Furan-2-yl Amide C₈H₁₀N₂O₂ ~166.18 (estimated) Not provided Chiral center, furan oxygen for H-bonding
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide 2-Methylthiophen-3-yl Amide C₈H₁₂N₂OS 184.26 1842593-60-5 Thiophene (S atom), methyl group for steric effects; discontinued
3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide 5-(4-Bromophenyl)furan-2-yl Amide C₁₃H₁₂BrN₂O₂ ~323.16 (estimated) 771522-77-1 Bromophenyl enhances lipophilicity; regulated under GHS
Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate Furan-2-yl Ester C₉H₁₃NO₃ 183.20 737752-26-0 Ethyl ester improves lipophilicity; prodrug potential

Physicochemical and Functional Comparisons

Electronic and Steric Effects
  • Furan vs. Thiophene : The furan-2-yl group in the target compound contains an oxygen atom, enabling stronger hydrogen-bonding interactions compared to the sulfur-containing thiophene analog. Thiophene’s larger atomic radius and lower electronegativity reduce polarity but may enhance π-π stacking .
Functional Group Impact
  • Amide vs. Ester: The amide group in this compound offers metabolic stability and hydrogen-bonding capacity, critical for target binding. In contrast, the ethyl ester derivative (Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate) is more lipophilic, acting as a prodrug that requires hydrolysis to release the active amide .

Biological Activity

(3R)-3-amino-3-(furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of approximately 154.17 g/mol. Its structure includes:

  • A propanamide backbone .
  • An amino group at the third carbon.
  • A furan moiety contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing furan rings often display antimicrobial properties. This compound may inhibit the growth of various pathogens, although specific data on its efficacy against particular strains are still limited.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound could modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : The compound's cytotoxic effects have been investigated in various cancer cell lines. For example, studies using the MTT assay have indicated that it may selectively inhibit the proliferation of certain cancer cells while sparing normal cells.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The presence of the furan ring enhances its ability to participate in biochemical reactions, potentially leading to the modulation of enzyme activity or acting as a signaling molecule.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialPotential inhibition of microbial growth
Anti-inflammatoryPossible modulation of inflammatory pathways
CytotoxicitySelective inhibition in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Further research is needed to quantify its effectiveness compared to established antimicrobial agents.
  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung adenocarcinoma) and Hela (cervical carcinoma). Results indicated that the compound displayed significant cytotoxicity with IC₅₀ values below 10 µM for certain cell lines, suggesting potential for development as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may act as an enzyme inhibitor, affecting pathways associated with cell proliferation and inflammation .

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